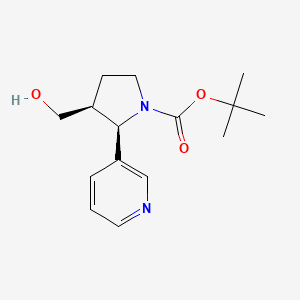

![molecular formula C23H14ClN3O5S3 B2501722 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide CAS No. 477498-92-3](/img/structure/B2501722.png)

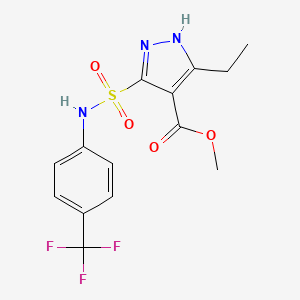

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a hydroxynaphthalene, and a chloronitrobenzenesulfonamide . These groups are common in many pharmaceuticals and dyes, suggesting potential applications in these areas.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several aromatic rings and functional groups . These groups could potentially engage in a variety of intermolecular interactions, affecting the compound’s physical and chemical properties.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often participate in electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of aromatic rings might increase its stability, while the various substituents could affect its solubility and reactivity .科学的研究の応用

Structural Studies

The compound has been used in structural studies, particularly in the field of crystallography . These studies involve the use of X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . The compound’s unique structure and properties make it an interesting subject for such studies .

Optical Materials

The compound and its iminotautomers have been studied as potential optical materials . This could have applications in various fields, including telecommunications, data storage, and display technologies .

Biological Potential

The compound has been studied for its biological potential . This could include a wide range of applications, from drug development to the design of new diagnostic tools .

Antibacterial Agents

The compound has been synthesized and studied as a potential antibacterial agent . It has been screened in vitro for its antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria .

Antitumor Activity

Quinazoline derivatives, which the compound is a part of, have been studied for their antitumor activity . They act as inhibitors of tyrosine kinase receptors (TKR), overexpression of which has been observed in a number of cancers .

Inhibitor of Adipogenesis

SETDB1, which the compound targets, is reported to inhibit adipogenesis . Its depletion induces preadipocyte differentiation and adipogenesis in mesenchymal stem cells and preadipocytes .

Chromatin Immunoprecipitation (ChIP)

The compound has been used in Chromatin Immunoprecipitation (ChIP) applications . This technique is used to investigate the interaction between proteins and DNA in the cell .

Immunoprecipitation and Western Blotting

The compound has been tested for use in immunoprecipitation and western blotting . These techniques are commonly used in the field of molecular biology to detect specific proteins in a sample .

作用機序

Target of Action

The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can lead to changes in the electrical activity of neurons, potentially reducing the likelihood of seizure onset.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, the modulation of GABA (A) receptors can enhance inhibitory neurotransmission, while the interaction with glutamate receptors can decrease excitatory neurotransmission . These changes can collectively contribute to a reduction in neuronal hyperexcitability, a common feature of epileptic seizures.

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action result in a reduction in seizure susceptibility. In preclinical testing, the compound showed significant protection against seizures in the 6 Hz psychomotor seizure test . Notably, none of the compounds showed neurotoxicity at the highest administered dose .

将来の方向性

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClN3O5S3/c24-16-10-9-13(11-19(16)27(29)30)35(31,32)26-18-12-21(22(28)15-6-2-1-5-14(15)18)34-23-25-17-7-3-4-8-20(17)33-23/h1-12,26,28H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABHJEJRIVODBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClN3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501639.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2501645.png)

![3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2501649.png)

![(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2501650.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide](/img/structure/B2501655.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2501658.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)